

Physicochemical properties of 2-Carboxyfuran-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Carboxyfuran-3-boronic acid

Cat. No.: B1430964

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2-Carboxyfuran-3-boronic acid**

Introduction

2-Carboxyfuran-3-boronic acid is a bifunctional organic compound that incorporates a furan scaffold substituted with both a carboxylic acid and a boronic acid group. This unique combination of functionalities makes it a molecule of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. The carboxylic acid moiety serves as a classic hydrogen bond donor and acceptor and can be readily derivatized, while the boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols (such as sugars), act as a transition metal catalyst ligand in cross-coupling reactions, and serve as a bioisostere for carboxylic acids.^[1]

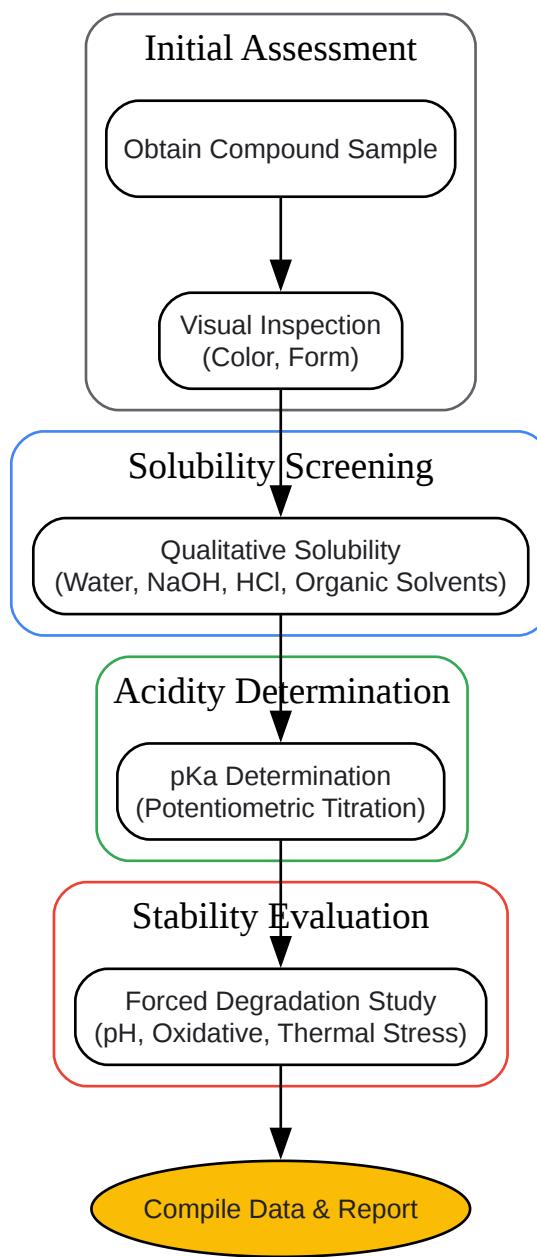
The inherent properties of this molecule—its acidity, solubility, and stability—are critical determinants of its behavior in both biological and chemical systems. Understanding these physicochemical characteristics is paramount for its effective application, from designing new therapeutic agents to developing novel synthetic methodologies. This guide provides a comprehensive overview of the core physicochemical properties of **2-Carboxyfuran-3-boronic acid**, detailed experimental protocols for their characterization, and insights into its stability and handling, grounded in established scientific principles.

Core Chemical and Physical Properties

The properties of **2-Carboxyfuran-3-boronic acid** are dictated by the interplay between the electron-rich furan ring, the Brønsted acidity of the carboxyl group, and the Lewis acidity of the boronic acid group. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and related analogues.

Property	Value / Description	Source / Rationale
IUPAC Name	3-(Dihydroxyboranyl)furan-2-carboxylic acid	IUPAC Nomenclature
CAS Number	1072952-23-8	[2]
Molecular Formula	C ₅ H ₅ BO ₅	[2]
Molecular Weight	155.90 g/mol	[2]
Appearance	White to off-white solid (Expected)	General appearance of similar organic acids.
pKa Values	Two distinct pKa values are expected: • Carboxylic Acid: ~3-4 • Boronic Acid: ~7-9	The carboxylic acid pKa is inferred from 2-furoic acid (pKa ≈ 3.12). [3] The boronic acid pKa is for the equilibrium with hydroxide and is in the typical range for aryl boronic acids, though potentially lowered by the adjacent electron-withdrawing carboxyl group. [4] [5]
Solubility	• Water: Sparingly soluble. • Aqueous Base (e.g., NaOH, NaHCO ₃): Soluble due to salt formation. [6] [7] • Polar Organic Solvents (e.g., DMSO, DMF, Methanol): Expected to be soluble.	Based on general principles for small, polar organic molecules containing acidic functional groups. [7]
Stability	Potentially unstable under certain conditions. Susceptible to oxidation and protodeboronation, common degradation pathways for boronic acids. [8] [9] The furan ring can also be sensitive to	

strong acids and oxidizing agents.^{[10][11]}



Experimental Characterization Protocols

Accurate characterization is the foundation of reliable research. The following protocols outline robust methods for determining the key physicochemical properties of **2-Carboxyfuran-3-boronic acid**.

Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the initial characterization of a research compound like **2-Carboxyfuran-3-boronic acid**.

[Click to download full resolution via product page](#)

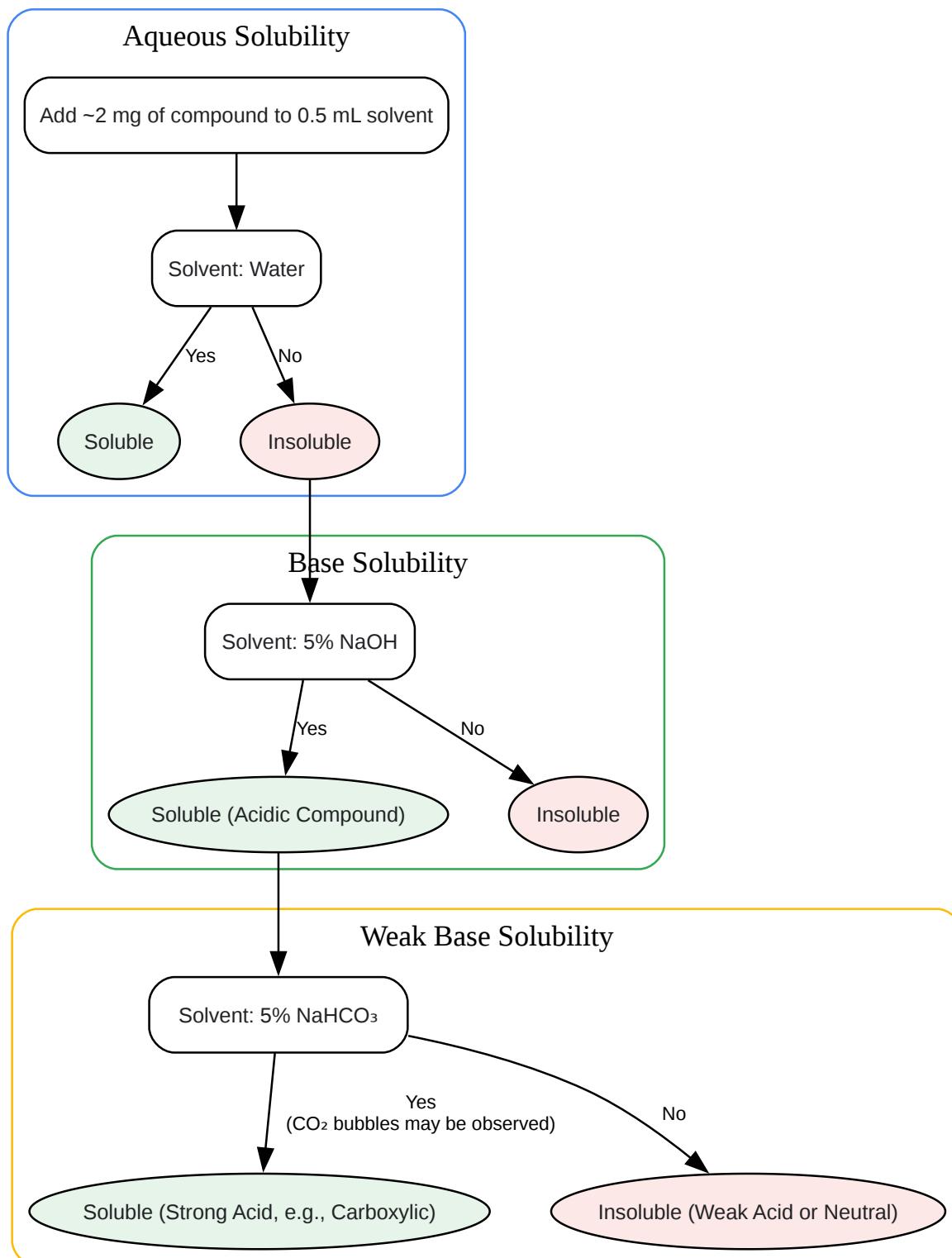
Caption: General workflow for physicochemical characterization.

Determination of Acid Dissociation Constants (pKa)

The molecule possesses two acidic protons, requiring a careful titration to resolve both pKa values. Potentiometric titration is the gold standard for this measurement.[\[4\]](#)[\[12\]](#)

Principle: The compound is dissolved in water and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points for the deprotonation of the carboxylic acid and the formation of the boronate anion, respectively.

Step-by-Step Protocol:


- Preparation:
 - Accurately weigh approximately 15-20 mg of **2-Carboxyfuran-3-boronic acid** and dissolve it in 50 mL of deionized, CO₂-free water. Gentle warming or the addition of a small amount of co-solvent like methanol may be necessary if solubility is low.
 - Prepare a standardized solution of 0.1 M NaOH, ensuring it is also CO₂-free.
 - Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).
- Titration:
 - Place the dissolved sample in a jacketed beaker maintained at 25 °C and immerse the calibrated pH electrode and a magnetic stir bar.
 - Use an auto-titrator or a burette to add the 0.1 M NaOH solution in small, precise increments (e.g., 0.02-0.05 mL).
 - Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the measured pH versus the volume of NaOH added. This will generate a titration curve with two inflection points.
 - Calculate the first derivative (dpH/dV) and plot it against the titrant volume. The peaks in the first derivative plot correspond to the equivalence points.
 - The pKa for the carboxylic acid (pKa₁) is the pH at the volume of NaOH halfway to the first equivalence point.

- The pKa for the boronic acid (pK_{a2}) is the pH at the volume of NaOH halfway between the first and second equivalence points.

Qualitative Solubility Assessment

A systematic solubility assessment is crucial for formulation and assay development. This protocol uses a simple decision-tree approach.[\[6\]](#)[\[7\]](#)[\[13\]](#)

Principle: Solubility is tested in a sequence of solvents to classify the compound based on its acidic and polar nature. Solubility in basic or acidic solutions indicates the presence of acidic or basic functional groups, respectively.

[Click to download full resolution via product page](#)

Caption: Decision tree for qualitative solubility testing.

Step-by-Step Protocol:

- Water Solubility: Add ~2 mg of the compound to 0.5 mL of deionized water in a small test tube. Vortex or shake vigorously for 1-2 minutes. Observe for dissolution.[6]
- Solubility in Aqueous Base: If insoluble in water, use a fresh sample and test solubility in 0.5 mL of 5% NaOH solution. The formation of the sodium carboxylate and boronate salts should render it soluble.
- Solubility in Weak Base: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Sodium bicarbonate is a weaker base and will selectively deprotonate the stronger carboxylic acid (pKa ~3-4) but not the weaker boronic acid (pKa ~7-9). Observation of effervescence (CO₂ gas) is a strong confirmation of a carboxylic acid.[7][13]
- Solubility in Aqueous Acid: Test solubility in 5% HCl. The compound is expected to be insoluble as both acidic functional groups will be fully protonated.
- Organic Solvents: Test solubility in common organic solvents such as methanol, ethanol, DMSO, and acetone.

Reactivity and Stability Profile

The stability of **2-Carboxyfuran-3-boronic acid** is a key consideration for its storage and use. Several degradation pathways are possible.

- Oxidative Instability: Boronic acids are susceptible to oxidation, particularly at physiological pH.[9] The presence of reactive oxygen species can lead to the replacement of the C-B bond with a C-O bond, degrading the molecule. Research has shown that intramolecular coordination can significantly enhance the oxidative stability of boronic acids.[9][14] The proximity of the carboxylic acid to the boronic acid in this molecule may allow for the formation of a five-membered "boralactone" ring, which could potentially increase its stability compared to a simple aryl boronic acid.[9]
- Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, particularly under harsh pH conditions or in the presence of certain metals.

- Furan Ring Instability: The furan ring itself can be unstable under strongly acidic conditions or in the presence of strong oxidizing agents, which can lead to ring-opening or polymerization.[15][16]

Storage Recommendations: To mitigate degradation, **2-Carboxyfuran-3-boronic acid** should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.

Safety and Handling

While a specific safety data sheet (SDS) for **2-Carboxyfuran-3-boronic acid** is not readily available, general precautions for handling acidic, potentially irritating organic compounds should be followed, based on data for related compounds like 2-furoic acid.[17][18][19]

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids. [17]
- Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry methods and place it in a sealed container for disposal.

Conclusion

2-Carboxyfuran-3-boronic acid is a valuable research chemical with a rich set of physicochemical properties defined by its unique bifunctional structure. Its acidic nature governs its solubility and interactions in aqueous media, while the boronic acid moiety offers versatile reactivity that is tempered by potential stability challenges. The experimental protocols detailed in this guide provide a clear framework for researchers to accurately characterize this compound, ensuring its effective and safe use in the laboratory. A thorough understanding of its pKa, solubility, and stability profile is the critical first step toward unlocking its full potential in the development of new technologies and therapeutics.

References

- Carboxylic Acid Unknowns and Titration. (n.d.).
- Hall, D. G. (Ed.). (2011).
- Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
- Scribd. (n.d.). Carboxylic Acids: Solubility & Reactions.
- Emsley, A. M., et al. (2000). Degradation of cellulosic insulation in power transformers. Part 2: Formation of furan products in insulating oil. IEE Proceedings-Science, Measurement and Technology.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Scribd. (n.d.). Solubility of Carboxylic Acids in 5% Nahco.
- CP Lab Safety. (n.d.). 2-Boronofuran-3-carboxylic acid, 98% Purity, C5H5BO5, 100 mg.
- Kuvek, E., et al. (2021).
- ResearchGate. (n.d.). The chemical structures of furan compounds.
- MVA Diagnostics. (n.d.). What is Furan Testing?.
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Scribd. (n.d.). Furan Analysis.
- SDMyers. (n.d.). Transformer Testing Of Furanic Compounds In Insulating Liquids - Part 1.
- University of Strathclyde. (n.d.). pKa measurement.
- Gomes, P., et al. (2021).
- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734358, Furan-3-boronic acid.
- Santos, L. L., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules.
- ResearchGate. (n.d.). Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study.
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Wikipedia. (n.d.). 2-Furoic acid.
- Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid.
- National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid.
- National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460151, Furan-2-carboxylate.
- FooDB. (n.d.). Showing Compound 2-Furancarboxylic acid (FDB000951).
- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
- ResearchGate. (n.d.). Selected boronic acids and their pKa values.
- SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 2-FUROIC ACID.
- Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- Williams, R. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. mdpi.com [mdpi.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mvadiagnostics.com [mvadiagnostics.com]
- 16. Transformer Testing Of Furanic Compounds In Insulating Liquids - Part 1 | SDMyers [sdmyers.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Carboxyfuran-3-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430964#physicochemical-properties-of-2-carboxyfuran-3-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com